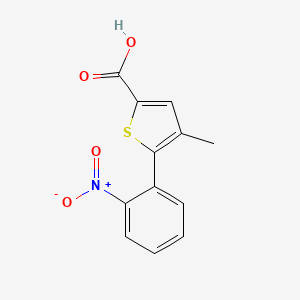![molecular formula C15H15NO3S2 B14536661 S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate CAS No. 62489-03-6](/img/structure/B14536661.png)
S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a dimethylcarbamothioate moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate typically involves the reaction of 4-(benzenesulfonyl)phenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-(Benzenesulfonyl)phenyl isothiocyanate+Dimethylamine→S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and carbamothioate groups into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can form covalent bonds with amino acids in proteins, potentially altering their function. The dimethylcarbamothioate moiety may also interact with enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- S-[4-(Phenylsulfonyl)phenyl] dimethylcarbamothioate
- S-[4-(Methylsulfonyl)phenyl] dimethylcarbamothioate
Uniqueness
S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate is unique due to the presence of both the benzenesulfonyl and dimethylcarbamothioate groups, which confer distinct reactivity and potential applications. Its structural features allow for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62489-03-6 |
|---|---|
Molecular Formula |
C15H15NO3S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
S-[4-(benzenesulfonyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C15H15NO3S2/c1-16(2)15(17)20-12-8-10-14(11-9-12)21(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
DLGZMSHZXLKKBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide](/img/structure/B14536578.png)
![[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate](/img/structure/B14536582.png)

![4-Hydroxy-3-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B14536606.png)


![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)


![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)


![3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14536654.png)
